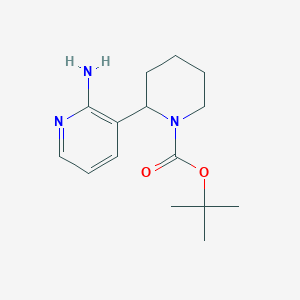

tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate

Description

The compound “tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate” (molecular formula: C₁₈H₂₇N₃O₂, molecular weight: 317.4 g/mol) is a piperidine derivative featuring a 2-aminopyridin-3-yl substituent at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3,(H2,16,17) |

InChI Key |

QDMOTERXKJMGEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reaction Design

The patent CN108558792B describes a one-step photocatalytic synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using 2-aminopyridine, piperazine-1-tert-butyl carboxylate, an acridine salt photocatalyst, and an oxidant under blue LED light. Although targeting a piperazine analog, this method provides a template for adapting to piperidine systems.

The reaction proceeds via a radical-mediated C–N coupling mechanism. The acridine salt (e.g., Mes-Acr+ClO4−) absorbs visible light, generating an excited-state photocatalyst that oxidizes the amine substrate. Subsequent hydrogen atom transfer (HAT) with the oxidant (e.g., TEMPO or O2) drives the formation of a nitrogen-centered radical, which couples with the piperidine carboxylate.

Adaptation for Piperidine Systems

Replacing piperazine-1-tert-butyl carboxylate with piperidine-1-tert-butyl carboxylate could enable direct synthesis of the target compound. Key parameters from the patent include:

Challenges include potential steric hindrance from the piperidine ring and ensuring the 2-aminopyridine’s amine group remains intact under oxidative conditions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in RSC Supporting Information demonstrates the utility of boronate esters in constructing piperidine-pyridine hybrids. For the target compound, a Suzuki coupling between a piperidine boronate and 3-bromo-2-aminopyridine could be employed:

Proposed Reaction Pathway:

-

Boronate Preparation : Introduce a boronate ester at the C2 position of piperidine-1-tert-butyl carboxylate via Miyaura borylation.

-

Coupling : React with 3-bromo-2-aminopyridine using Pd(PPh3)4 and a base (e.g., K2CO3).

Buchwald-Hartwig Amination

An alternative route involves introducing the amine post-coupling. For example, a bromopyridine-piperidine intermediate could undergo amination with NH3 or an ammonia surrogate using a palladium/XPhos catalyst system.

Multi-Step Protection-Deprotection Strategies

Stepwise Assembly

A conservative approach involves:

-

Piperidine Functionalization : Introduce a halogen or triflate at C2 via directed ortho-metalation.

-

Pyridine Coupling : Employ Negishi or Stille coupling to attach the pyridine ring.

-

Amine Protection : Use Boc or Fmoc groups during synthesis, followed by deprotection.

Reductive Amination

Condensing a ketone-containing piperidine with 2-aminopyridine-3-carbaldehyde in the presence of NaBH3CN or BH3·THF could yield the target after tert-butyloxycarbonyl (Boc) protection.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

The photocatalytic method’s scalability is promising due to its simplicity and high yield. However, large-scale LED reactors and oxidant handling require infrastructure. Transition metal-catalyzed methods, while established, generate Pd waste, necessitating cost-effective recovery systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways, enhancing the development of novel compounds in medicinal chemistry .

Biology

Biologically, this compound is being studied for its potential effects on various biological processes. It has been implicated in research focusing on enzyme inhibition and receptor modulation. The presence of the pyridine ring suggests potential interactions with biological targets involved in disease pathways .

Medicine

In the medical field, this compound is under investigation for its therapeutic applications, particularly in cancer treatment and immunotherapy. Its ability to influence immune checkpoints positions it as a candidate for drug development aimed at enhancing anti-tumor immunity .

Industry

From an industrial perspective, tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of compounds used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro assays revealed that it induces apoptosis in various cancer cell lines. For example, a related piperidine derivative showed substantial cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .

Case Study 2: Immunomodulatory Effects

A PhD thesis explored the immunomodulatory effects of this compound, indicating its role as a PD-L1 inhibitor. The study utilized mouse splenocytes exposed to recombinant PD-L1, showing that the compound could significantly restore immune function at specific concentrations, highlighting its potential as an immunotherapeutic agent .

Data Tables

| Activity Type | Observations |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Immunomodulation | Restores immune function via PD-L1 inhibition |

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor proteins , modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperidine Derivatives

Key Observations :

Key Observations :

Key Observations :

- Compounds like 4h-1 and 4h-2 are explicitly designed as metallo-β-lactamase inhibitors, highlighting the role of phosphonate and amide groups in enzyme interaction .

Biological Activity

tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₅H₂₄N₄O₂

- Molecular Weight : 292.37 g/mol

- CAS Number : 781649-86-3

- Melting Point : 142–146 °C

The compound is known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Its structural features suggest potential interactions with:

- Serotonin Receptors : Modulation of serotonin pathways may contribute to anxiolytic and antidepressant effects.

- Cholinergic System : Potential inhibition of butyrylcholinesterase, which is relevant in Alzheimer's disease research.

Pharmacological Effects

-

Antidepressant Activity

- Studies indicate that related compounds exhibit significant antidepressant-like effects in animal models, suggesting that tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate may share similar properties.

-

Anxiolytic Properties

- Research has shown that compounds with similar structures can reduce anxiety-related behaviors in rodent models, indicating potential therapeutic applications for anxiety disorders.

-

Neuroprotective Effects

- The compound may possess neuroprotective properties, potentially through the modulation of neuroinflammatory pathways.

Study 1: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated several piperidine derivatives for their antidepressant-like effects using the forced swim test and tail suspension test. The results indicated that compounds with similar structures to tert-butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate significantly reduced immobility time, suggesting potential efficacy as antidepressants .

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of piperidine derivatives highlighted the ability of certain compounds to inhibit oxidative stress and apoptosis in neuronal cell lines. The study found that these compounds could upregulate antioxidant enzymes, contributing to their neuroprotective effects .

Comparative Table of Biological Activities

Q & A

Basic Question: What are the recommended synthetic strategies for preparing tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols:

- Step 1: Protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N).

- Step 2: Functionalization of the pyridine ring. For example, introducing an amino group at the 2-position via Buchwald-Hartwig amination or nucleophilic substitution, depending on precursor availability.

- Step 3: Coupling the modified pyridine moiety to the Boc-protected piperidine scaffold using cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or SNAr (nucleophilic aromatic substitution) .

- Step 4: Final deprotection (if required) under acidic conditions (e.g., TFA or HCl in dioxane) to yield the target compound.

Key Considerations:

- Use anhydrous conditions for moisture-sensitive steps.

- Monitor reaction progress via TLC or LC-MS to optimize yields.

Basic Question: How is tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate characterized structurally and analytically?

Methodological Answer:

Routine characterization employs:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~278.18 for C₁₅H₂₃N₃O₂).

- Infrared Spectroscopy (IR): Confirms carbonyl stretches (~1680–1720 cm⁻¹ for the Boc group) and amine N-H stretches (~3300 cm⁻¹) .

Advanced Question: How can crystallographic tools like SHELX/ORTEP-III aid in resolving structural ambiguities for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD):

- Grow crystals via slow evaporation (e.g., in EtOAc/hexane).

- Use SHELXL for refinement, leveraging its robust handling of disordered tert-butyl groups and hydrogen-bonding networks .

- ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for confirming stereochemistry and piperidine ring puckering .

- Data Interpretation:

- Compare experimental bond lengths/angles with DFT-optimized structures to resolve discrepancies (e.g., deviations >0.05 Å may indicate incorrect assignments).

Advanced Question: What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real time.

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the amino group and active-site residues. Validate with mutagenesis studies .

Advanced Question: How can stability and reactivity under varying experimental conditions be assessed?

Methodological Answer:

- Accelerated Stability Studies:

- Reactivity Screening:

Advanced Question: How should researchers resolve contradictions in spectroscopic or biological activity data across studies?

Methodological Answer:

- Reproducibility Checks:

- Meta-Analysis:

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal: Follow institutional guidelines for amine-containing organic waste. While specific toxicity data for this compound is limited, structurally similar piperidine derivatives show moderate dermal irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.